6,7-Dihydroxyheptanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
920974-78-3 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
6,7-dihydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O4/c8-5-6(9)3-1-2-4-7(10)11/h6,8-9H,1-5H2,(H,10,11) |
InChI Key |
FJKVIRFMBJTEIJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(CO)O |
Origin of Product |
United States |
Chemical Synthesis and Chemoenzymatic Methodologies for 6,7 Dihydroxyheptanoic Acid Derivatives
Stereoselective Chemical Synthesis Approaches
Achieving the desired stereochemistry is a critical challenge in the synthesis of dihydroxyheptanoic acid derivatives. Various strategies have been developed to control the configuration of the chiral centers.
Synthesis from Chiral Precursors (e.g., Garner's Aldehyde for DADH)
A common and effective strategy for stereoselective synthesis involves the use of readily available chiral starting materials. Garner's aldehyde, a versatile chiral building block derived from L-serine, has been instrumental in the synthesis of complex molecules containing amino alcohol functionalities. beilstein-journals.orgnih.gov Its configurationally stable nature makes it an excellent precursor for constructing specific stereoisomers. beilstein-journals.org
For instance, the first stereoselective synthesis of (2S,6R)-diamino-(5R,7)-dihydroxy-heptanoic acid (DADH), a biosynthetic precursor of vazabitide A, successfully utilized Garner's aldehyde. researchgate.netresearchgate.net In this synthesis, the three stereogenic centers of DADH were meticulously constructed through chemical manipulations of Garner's aldehyde, which served as a chiral source. researchgate.netresearchgate.net This approach underscores the utility of chiral pool starting materials in directing the stereochemical outcome of a synthetic sequence. The synthesis of DADH and its stereoisomers from Garner's aldehyde demonstrates the flexibility of this method. researchgate.net
The addition of nucleophiles to Garner's aldehyde provides a straightforward method to access 2-amino-1,3-dihydroxypropyl substructures, which are found in many natural products. beilstein-journals.org The stereoselectivity of this addition can often be predicted and controlled. High anti-selectivity is typically observed due to the nucleophile attacking from the sterically least hindered side, a phenomenon explained by the Felkin-Ahn non-chelation transition state model. beilstein-journals.org Conversely, the use of chelating metals can reverse this selectivity by coordinating with both the aldehyde and carbamate (B1207046) groups, forcing a si-face attack. beilstein-journals.org
Asymmetric Hydrogenation Strategies for Dihydroxyheptanoic Acid Moieties
Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity. nih.govajchem-b.com This method has been successfully applied to the synthesis of dihydroxyheptanoic acid derivatives. A key strategy involves the DuPHOS-Rh-catalyzed asymmetric hydrogenation of a dehydroamino acid ester. researchgate.netresearchgate.net This reaction was a crucial step in the synthesis of (2S,6R)-diamino-(5R,7)-dihydroxy-heptanoic acid (DADH), allowing for the stereoselective formation of one of the chiral centers. researchgate.netresearchgate.net
The hydrogenation of α,β-dehydro-α-amino acids using chiral catalysts is considered a general and effective method for the enantioselective synthesis of α-amino acids, including non-proteinogenic ones with diverse biological activities. researchgate.net While this strategy is modular and practical, it can sometimes lack chemoselectivity, necessitating additional protecting group manipulations to reveal necessary functional groups. researchgate.net For example, the synthesis of DADH from Garner's aldehyde involved an eight-step route where only three steps were dedicated to forming a C-C bond or installing a key stereocenter, highlighting the potential for improving synthetic efficiency. researchgate.net
Catalysts for asymmetric hydrogenation are continually being developed to improve activity, enantioselectivity, and substrate scope. nih.gov Ruthenium complexes with chiral diphosphines and amine-based ligands, as well as η6-arene/TsDPEN–Ru and MsDPEN–Cp*Ir catalysts, have shown high efficiency in the asymmetric hydrogenation of a variety of ketones and other substrates under both neutral and slightly acidic or basic conditions. nih.govajchem-b.com
Total Synthesis of Natural Products Containing Dihydroxyheptanoic Acid Scaffolds
The 6,7-dihydroxyheptanoic acid moiety is a key structural component of several complex natural products, making its synthesis a critical aspect of their total synthesis. purdue.edubeilstein-journals.org For example, callipeltin A, a cyclic depsipeptide with antifungal and anti-HIV activity, contains the nonproteinogenic amino acid (2R,3R,4S)-4-amino-7-guanidino-3,4-dihydroxyheptanoic acid (AGDHE). purdue.edu The total synthesis of callipeltin A and its analogues has driven the development of methods to prepare these intricate dihydroxyheptanoic acid derivatives. purdue.edu
The synthesis of diastereomers of AGDHE has been accomplished in multiple steps from previously reported intermediates. purdue.edu These syntheses, along with NMR comparisons, have helped to confirm the stereochemical assignment of the natural product. purdue.edu Similarly, the synthesis of callipeltin D, another member of the family, has been achieved using a solid-phase strategy, further validating the structure of its novel amino acid constituent, (2R,3R,4S)-4-amino-7-guanidino-2,3-dihydroxyheptanoic acid. purdue.edu
Another example is the synthesis of (2,6)-Diamino-(5,7)-dihydroxyheptanoic acid (DADH), a non-proteinogenic amino acid that gets converted into a 1-azabicyclo[3.1.0]hexane ring system found in natural products like ficellomycin (B1672662) and vazabitide A. researchgate.netresearchgate.net The stereoselective synthesis of DADH has been achieved, demonstrating the successful construction of its three stereogenic centers. researchgate.net
| Natural Product | Dihydroxyheptanoic Acid Moiety | Biological Activity |
| Callipeltin A | (2R,3R,4S)-4-amino-7-guanidino-3,4-dihydroxyheptanoic acid (AGDHE) | Antifungal, Anti-HIV, Cytotoxic |
| Callipeltin D | (2R,3R,4S)-4-amino-7-guanidino-2,3-dihydroxyheptanoic acid | Antifungal, Anti-HIV, Cytotoxic |
| Vazabitide A | (2S,6R)-diamino-(5R,7)-dihydroxy-heptanoic acid (DADH) | Not specified |
| Ficellomycin | (2,6)-Diamino-(5,7)-dihydroxyheptanoic acid (DADH) derivative | Not specified |
Chemoenzymatic Catalysis for Dihydroxyheptanoic Acid Side Chains
Chemoenzymatic approaches combine the selectivity of enzymes with the practicality of chemical synthesis, offering efficient and environmentally friendly routes to complex molecules. nih.gov
Application of Aldolases (e.g., 2-Deoxyribose-5-Phosphate Aldolase (B8822740), DERA) in β,δ-Dihydroxyheptanoic Acid Synthesis
2-Deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4) is a particularly useful enzyme in the synthesis of β,δ-dihydroxyheptanoic acid side chains, which are characteristic features of statin drugs. mdpi.comgoogle.com DERA is unique among aldolases in its ability to catalyze the sequential aldol (B89426) addition of two aldehyde molecules. mdpi.com This property allows for the construction of the dihydroxyheptanoic acid backbone from simple, achiral starting materials. google.com
The DERA-catalyzed reaction typically involves the condensation of two aldehydes to form an aldehyde product, which can then act as a substrate for a second aldol addition. mdpi.com The final product, after spontaneous cyclization, is a hemiacetal that can be further processed, for example, through oxidation and ring-opening, to yield the desired dihydroxyheptanoic acid side chain. mdpi.com This chemoenzymatic route has been shown to be a sustainable alternative to purely chemical methods, which often require harsh conditions and multiple protection/deprotection steps. mdpi.com
Whole-cell biocatalysis using E. coli overexpressing the DERA gene has been developed for the production of chiral lactol intermediates, which are precursors to statins like rosuvastatin (B1679574) and pitavastatin. nih.govplos.org These processes can achieve high volumetric productivity and excellent stereopurity. nih.gov
Enantioselective Assembly of Chiral Centers in Dihydroxyheptanoic Acid Structures
A key advantage of using enzymes like DERA is their inherent stereoselectivity, which allows for the enantioselective assembly of chiral centers. google.comnih.gov A chiral center is a carbon atom bonded to four different groups, resulting in non-superimposable mirror images called enantiomers. libretexts.orgyoutube.com The precise arrangement of these groups determines the molecule's three-dimensional structure and biological activity. msu.edu
In the context of dihydroxyheptanoic acid synthesis, DERA-catalyzed aldol condensations can produce products with a single, well-defined chirality. google.com The stereochemical selectivity of DERA allows for the production of intermediates with excellent enantiomeric purities (ee >99.9%). nih.gov This high degree of stereocontrol is crucial for the synthesis of pharmaceuticals, where only one enantiomer may be therapeutically active.
The ability to control the formation of multiple chiral centers in a single transformation from inexpensive starting materials is a significant advantage of these chemoenzymatic methods. google.com The enantioselective assembly of chiral β,δ-dihydroxyheptanoic acid side chains is a prime example of the power of aldolases in modern organic synthesis. google.com
Advanced Synthetic Strategies for Complex Dihydroxyheptanoic Acid Architectures
The construction of complex molecules incorporating the this compound framework is a significant challenge in organic synthesis, driven by the need to access rare, biologically active natural products. These advanced architectures often feature multiple stereocenters, requiring highly controlled and selective synthetic methods. Strategies for achieving this complexity typically rely on the stereoselective formation of the diol moiety on a pre-existing carbon chain or the construction of the chain itself using chiral building blocks. Key methodologies include substrate-controlled diastereoselective reactions and catalytic asymmetric transformations, which provide precise control over the three-dimensional arrangement of atoms.
An exemplary case involves the synthesis of complex aminodihydroxyheptanoic acids, which are core components of several marine-derived natural products with notable biological activities, such as anti-HIV and cytotoxic properties. acs.org The synthesis of these intricate molecules showcases advanced strategies that are broadly applicable to the creation of complex dihydroxyheptanoic acid architectures.
One of the most powerful strategies is the use of a resident chiral center or a chiral auxiliary on the substrate to direct the stereochemical outcome of a subsequent reaction. A notable application of this is the N-diphenylmethylene-controlled diastereoselective dihydroxylation used in the synthesis of a protected form of (2R,3R,4S)-4,7-diamino-2,3-dihydroxyheptanoic acid (DADHA). acs.orgacs.orgnih.gov DADHA is a key structural component of the marine peptides callipeltin A, callipeltin D, and neamphamide A. acs.orgnih.gov
The synthesis begins with a commercially available L-ornithine derivative, establishing an initial stereocenter. acs.orgnih.gov After several steps, a key intermediate, a γ-amino-α,β-unsaturated (Z)-ester, is formed. acs.org The critical step for installing the diol functionality is the osmium tetroxide (OsO₄)-catalyzed dihydroxylation of the double bond in this intermediate. The stereochemical outcome of this reaction is controlled by the bulky N-diphenylmethylene protecting group on the γ-amino group. acs.orgacs.org This group effectively shields one face of the molecule, forcing the dihydroxylation to occur from the opposite face, thereby creating the desired stereoisomer with high selectivity. acs.org
Table 1: Comparison of Protecting Group Influence on Diastereoselective Dihydroxylation
| Substrate Protecting Group | Dihydroxylation Selectivity (desired:undesired) | Reference |
|---|---|---|
| N-diphenylmethylene | >13:1 | acs.orgacs.org |
| N-Cbz | ~1:1 | acs.org |
Another advanced strategy involves the use of catalytic asymmetric hydrogenation to establish key stereocenters. This method was successfully employed in the first stereoselective synthesis of (2S,6R)-diamino-(5R,7)-dihydroxy-heptanoic acid (DADH), a biosynthetic precursor to the dipeptide vazabitide A. researchgate.netresearchgate.net This non-proteinogenic amino acid was synthesized utilizing Garner's aldehyde as a chiral starting material. researchgate.net The core of the strategy was a DuPHOS-Rh-catalyzed asymmetric hydrogenation of a dehydroamino acid moiety, which effectively constructed one of the molecule's three stereogenic centers with high control. researchgate.net This approach demonstrates a modular and efficient route to complex acyclic amino acids, forging C-C bonds and installing stereocenters in a controlled sequence. researchgate.net
These examples underscore how advanced synthetic strategies, such as substrate-controlled dihydroxylation and catalytic asymmetric hydrogenation, are essential for the construction of complex and stereochemically rich molecules that feature a dihydroxyheptanoic acid core. The precise control offered by these methods is critical for the total synthesis of natural products and their analogues. findaphd.com
Advanced Structural Characterization and Spectroscopic Analysis of 6,7 Dihydroxyheptanoic Acid and Its Metabolites
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive determination of the elemental composition of 6,7-dihydroxyheptanoic acid and its metabolites. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a high degree of accuracy, typically to four or more decimal places. bioanalysis-zone.com This precision allows for the calculation of an exact mass, which can be used to deduce a unique molecular formula.
The molecular formula for this compound is C7H14O4. The exact mass corresponding to this formula is calculated by summing the precise masses of the most abundant isotopes of each element. bioanalysis-zone.com For this compound, the theoretical monoisotopic mass is 162.08920892 Da. nih.gov When a sample is analyzed by HRMS, for instance using techniques like electrospray ionization (ESI) coupled to an Orbitrap or time-of-flight (TOF) analyzer, the instrument measures the m/z value of the molecular ion (e.g., [M+H]+ or [M-H]-). If the measured mass is within a narrow tolerance (typically <5 ppm) of the calculated theoretical mass, it provides strong evidence for the assigned molecular formula. umn.edu This technique is crucial for distinguishing this compound from other potential compounds that might have the same nominal mass but different elemental compositions. bioanalysis-zone.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H14O4 | nih.gov |
| Calculated Exact Mass | 162.08920892 Da | nih.gov |
| Calculated Monoisotopic Mass | 162.08920892 Da | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise atomic connectivity and stereochemistry of this compound. mdpi.com Through various 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC), a complete picture of the molecule's carbon skeleton and the placement of its functional groups can be assembled. mdpi.com
In the ¹H NMR spectrum of this compound, each proton or group of equivalent protons gives rise to a signal with a characteristic chemical shift (δ) measured in parts per million (ppm). libretexts.org The chemical shift is determined by the local electronic environment of the proton. libretexts.org For instance, the protons on the carbon bearing the terminal hydroxyl group (-CH₂OH) would appear at a different chemical shift than the protons adjacent to the carboxylic acid (-CH₂COOH). chemistrysteps.com The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons (spin-spin coupling). libretexts.org
Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms. chemistrysteps.com For example, the carbonyl carbon of the carboxylic acid will have a characteristic downfield shift (typically 170-185 ppm). The stereochemistry of diols can also influence ¹³C chemical shifts, a phenomenon that can aid in assigning relative configurations. researchgate.net
| Proton Group | Typical Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -COOH | 10.0 - 12.0 | Singlet (broad) |
| -CH(OH)- | 3.4 - 4.0 | Multiplet |
| -CH₂(OH) | 3.3 - 3.8 | Multiplet |
| -CH₂-COOH | 2.2 - 2.5 | Triplet |
| -CH₂- (alkyl chain) | 1.2 - 1.7 | Multiplet |
X-ray Crystallography of Enzyme-Ligand or Dihydroxyheptanoic Acid Compound Complexes
X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in their crystalline state. anton-paar.comwordpress.com While obtaining a single crystal of this compound itself may be challenging, crystallizing it in complex with a protein, such as an enzyme for which it is a substrate or inhibitor, can be highly informative. This technique is invaluable for understanding the precise interactions that govern molecular recognition. researchgate.net
A relevant example is the crystal structure of biotin (B1667282) synthase, an enzyme that catalyzes the final step in biotin synthesis by inserting a sulfur atom into dethiobiotin. nih.govnih.gov Dethiobiotin is a metabolic precursor to biotin and shares structural similarity with this compound. The crystal structure of Escherichia coli biotin synthase, solved to 3.4 Å resolution, reveals how the substrate is positioned within the active site, sandwiched between two iron-sulfur clusters ([4Fe-4S] and [2Fe-2S]). nih.govnih.gov This structural data provides a detailed map of the active site, showing the key amino acid residues that interact with the substrate and the spatial relationship between the substrate and the catalytic metal clusters. Such information is critical for understanding the enzyme's mechanism and for the rational design of inhibitors. nih.gov The structural coordinates and experimental data for such complexes are typically deposited in public archives like the Protein Data Bank (PDB). ebi.ac.ukpdbj.org
| Parameter | Value | Reference |
|---|---|---|
| Enzyme | Biotin Synthase (BioB) | nih.govnih.gov |
| Organism | Escherichia coli | nih.govnih.gov |
| Ligands | S-adenosyl-L-methionine, Dethiobiotin | nih.govnih.gov |
| Resolution | 3.4 Å | nih.govnih.gov |
| Method | X-RAY DIFFRACTION | nih.gov |
Computational and Molecular Modeling Studies of Stereochemistry and Conformational Analysis
Computational and molecular modeling techniques are powerful theoretical tools used to complement experimental data and provide insights into the dynamic behavior and stereochemical properties of this compound. pitt.edukallipos.gr These in silico methods can explore the vast conformational space of flexible molecules and predict their most stable three-dimensional structures. nih.gov
Furthermore, molecular dynamics (MD) simulations can be employed to study the behavior of the molecule over time, providing a view of its flexibility and its interactions with solvent molecules or a protein's active site. mdpi.com MD simulations can reveal how a ligand like this compound binds to an enzyme, the stability of the resulting complex, and the specific hydrogen bonds and van der Waals interactions that are formed. nih.gov These studies are particularly useful for comparing the binding of different stereoisomers (e.g., R vs. S at the C6 position) and explaining potential differences in their biological activity. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 6 | nih.gov |
| Topological Polar Surface Area | 77.8 Ų | nih.gov |
| XLogP3-AA (Hydrophobicity) | -0.5 | nih.gov |
Metabolic and Biochemical Significance in Biological Systems Non Clinical Focus
Role as an Enzymatic Substrate and Inhibitor
The dihydroxyheptanoic acid scaffold is a key structural motif, particularly in the context of enzyme inhibition. Its biochemical importance is most prominently illustrated by its role as a pharmacophore in a major class of enzyme inhibitors.
The essential structural component of all statin drugs is a dihydroxyheptanoic acid unit, or a related lactone form, which is crucial for their biological activity. wikipedia.orgresearchgate.netnews-medical.net This part of the molecule, known as the pharmacophore, is structurally similar to the 3-hydroxy-3-methylglutaryl (HMG) portion of the natural substrate, HMG-CoA. wikipedia.orgmdpi.com This resemblance allows statins to bind effectively to the active site of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway that produces cholesterol and other isoprenoids. wikipedia.orgwikipedia.org
The interaction is highly specific. The dihydroxyheptanoic acid moiety fits into the same active site as HMG-CoA, where it forms several key polar interactions with amino acid residues. wikipedia.orgnih.gov Crystal structures of human HMG-CoA reductase in complex with statins reveal that the O5-hydroxyl group of the dihydroxyheptanoic acid forms hydrogen bonds with residues such as Glu559 and Asp767, while other polar interactions involve Ser684, Asp690, Lys691, and Lys692 located in a flexible region called the "cis loop". proteopedia.orgsemanticscholar.org This tight binding is further stabilized by the hydrophobic ring structures of the statin molecules, which occupy an adjacent hydrophobic groove created by the enzyme's conformational flexibility. wikipedia.org
While the primary target is the Class I HMG-CoA reductase found in eukaryotes, including humans, these pharmacophores also interact with Class II enzymes found in prokaryotes, although often with lower affinity. mdpi.comrcsb.org Structural studies comparing statin binding between human and bacterial (Pseudomonas mevalonii) HMG-CoA reductase show a similar mode of binding but with marked differences in the specific interactions, which accounts for the variation in inhibitory potency. rcsb.org This highlights the conserved yet distinct nature of the enzyme's active site across different biological classes.
The primary mechanism by which the dihydroxyheptanoic acid pharmacophore exerts its effect on HMG-CoA reductase is through competitive inhibition. wikipedia.orgmdpi.comtaylorandfrancis.com Because the dihydroxyheptanoic acid structure mimics the HMG part of the natural substrate, HMG-CoA, it directly competes for binding to the enzyme's active site. news-medical.netmdpi.comwikipedia.org
This competition is highly effective because the affinity of the enzyme for the inhibitor is significantly greater than for its natural substrate. Statins typically exhibit binding affinities in the nanomolar (nM) range, whereas the Michaelis constant (Kₘ) for HMG-CoA is in the micromolar (µM) range. nih.govnih.gov This means the inhibitor can effectively block the substrate from binding even at low concentrations, thereby reducing the rate at which the enzyme can produce mevalonate. wikipedia.org
The inhibition is reversible. mdpi.commdpi.com The binding involves a multi-step process, where an initial enzyme-inhibitor complex is formed, which then undergoes a slow conformational change to a more tightly bound state. nih.gov Kinetically, the inhibition is competitive with respect to the HMG-CoA substrate and non-competitive with respect to the cosubstrate, NADPH. nih.gov The tight and specific binding is a result of numerous bonding interactions, including hydrogen bonds and van der Waals forces, between the dihydroxyheptanoic acid moiety and the amino acid residues lining the catalytic pocket of HMG-CoA reductase. wikipedia.orgproteopedia.org
| Statin | Type | Inhibitor Constant (Ki) (nM) |
|---|---|---|
| Pravastatin | Type I (Natural) | 16 |
| Simvastatin | Type I (Semi-synthetic) | 0.12 |
| Atorvastatin | Type II (Synthetic) | 0.16 |
| Fluvastatin | Type II (Synthetic) | 2.9 |
| Rosuvastatin (B1679574) | Type II (Synthetic) | 0.065 |
| Pitavastatin | Type II (Synthetic) | 0.61 |
Data sourced from reference nih.gov. This table illustrates the high-affinity binding of various statins, all of which contain the critical dihydroxyheptanoic acid pharmacophore, to HMG-CoA reductase.
Participation in Cellular Pathways
Beyond direct enzyme inhibition, derivatives of dihydroxyheptanoic acid are involved in complex biosynthetic pathways, serving as building blocks for unique natural products.
A related compound, 2,6-diamino-5,7-dihydroxyheptanoic acid (DADH), is a non-proteinogenic amino acid that serves as a precursor in the biosynthesis of certain peptide-based natural products. nih.govresearchgate.netacs.org In various Streptomyces species, DADH is synthesized and then incorporated into dipeptide metabolites like vazabitide A and ficellomycin (B1672662). acs.orgrsc.orgnih.gov
The biosynthesis of DADH itself is a fascinating process mediated by an amino-group carrier protein (AmCP), a system analogous to the acyl-carrier proteins seen in fatty acid and polyketide synthesis. acs.orgacs.orgresearchgate.net The pathway involves enzymes homologous to those in lysine (B10760008) biosynthesis. nih.gov Specifically, sugar aminotransferase-like enzymes, such as Fic25 and Vzb9, are responsible for creating different stereoisomers of DADH. nih.govresearchgate.netfigshare.com These enzymes, despite having high sequence similarity, produce DADH with distinct stereochemistry (6S or 6R configuration), which in turn dictates the final structure and biological activity of the resulting peptide. nih.govresearchgate.net
Once synthesized, DADH is incorporated into a larger peptide scaffold. researchgate.netpnas.org This process often involves nonribosomal peptide synthetases (NRPSs), large multi-domain enzymes that assemble peptides without using an mRNA template. nih.gov The DADH unit can then undergo further enzymatic modifications to form unique structures, such as the 1-azabicyclo[3.1.0]hexane ring found in vazabitide A. rsc.orgnih.gov The discovery of this AmCP-mediated pathway for DADH biosynthesis suggests that this is a widespread mechanism in bacteria for creating structural diversity in natural products. researchgate.net
The inhibition of HMG-CoA reductase by the dihydroxyheptanoic acid moiety has significant downstream consequences on other metabolic pathways, most notably the isoprenoid biosynthesis cascade. wikipedia.orgmdpi.com The mevalonate pathway, which begins with the conversion of HMG-CoA to mevalonate, is the primary source for all isoprenoids in mammals. wikipedia.orgresearchgate.net
By blocking the rate-limiting step of this pathway, inhibitors not only reduce the endogenous production of cholesterol but also deplete the cellular pool of essential isoprenoid intermediates. wikipedia.orgnih.govresearchgate.net These intermediates include farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). mdpi.comresearchgate.net
FPP and GGPP are vital for a post-translational modification process called prenylation. wikipedia.org Prenylation involves the covalent attachment of these isoprenoid groups to small GTP-binding proteins like Ras, Rho, and Rac. nih.govmdpi.com This lipid modification is crucial for anchoring these signaling proteins to cell membranes, a requirement for their proper function in numerous cellular processes, including cell growth, differentiation, and cytoskeletal organization. researchgate.netmdpi.com Therefore, by reducing the availability of FPP and GGPP, dihydroxyheptanoic acid-based inhibitors can indirectly modulate these fundamental cellular signaling pathways. news-medical.netdroracle.ai This interruption of isoprenoid synthesis is considered a key mechanism behind some of the cholesterol-independent effects observed with HMG-CoA reductase inhibitors. nih.govahajournals.org
Analytical Methodologies for Research Applications
Chromatographic Separation Techniques
Chromatographic techniques are central to the analysis of 6,7-dihydroxyheptanoic acid, enabling its separation from other components in a mixture. The choice of technique is dictated by the sample matrix, the required resolution, and the detector being used.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this purpose, employing a non-polar stationary phase and a polar mobile phase. colostate.eduresearchgate.net The retention of this compound is governed by its hydrophobic/hydrophilic character, which can be modulated by adjusting the mobile phase composition and pH. researchgate.net
For analogous polar compounds such as hydroxy acids, C18 and C8 columns are commonly utilized stationary phases. colostate.edu The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. Due to the lack of a strong chromophore in this compound, derivatization may be necessary for sensitive UV detection, or alternative detectors can be used. acs.orgagriculturejournals.cz
Table 1: Illustrative RP-HPLC Parameters for the Analysis of Hydroxy Carboxylic Acids
| Parameter | Condition |
| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (for underivatized) or RI |
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the low volatility and high polarity of this compound, direct analysis by GC is not feasible. colostate.edu Therefore, derivatization is a mandatory step to convert the polar carboxyl and hydroxyl groups into more volatile and thermally stable ester and ether or silyl (B83357) ether derivatives. lsmu.lttandfonline.com Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents to form methyl esters. nih.govresearchgate.net Following derivatization, the resulting compounds can be separated on a non-polar or medium-polarity capillary column and detected with high sensitivity, often by mass spectrometry. lsmu.lt
Ion Chromatography (IC) is another valuable technique, particularly for the analysis of short-chain carboxylic acids in aqueous samples. ijcea.orgshimadzu.com Separation in IC is based on the ion-exchange properties of the analytes. An anion-exchange column is typically used to separate carboxylates. acs.org Suppressed conductivity detection is a common approach that enhances sensitivity by reducing the background conductivity of the eluent. shimadzu.com IC can be advantageous as it often requires minimal sample preparation and avoids the need for derivatization. sysydz.net
Table 2: Representative GC and IC Conditions for Low Molecular Mass Organic Acids
| Technique | Parameter | Condition |
| Gas Chromatography (GC) | Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID | |
| Temperature Program | 80°C (2 min), ramp to 280°C at 10°C/min, hold 5 min | |
| Carrier Gas | Helium | |
| Detection | Mass Spectrometry (MS) | |
| Ion Chromatography (IC) | Column | Anion-exchange (e.g., Dionex IonPac AS11) |
| Eluent | Gradient of aqueous sodium hydroxide | |
| Detection | Suppressed Conductivity |
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative for charged species like this compound. chromatographyonline.com This technique separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. ceu.es For the analysis of organic acids, a buffer with a pH above the pKa of the carboxylic acid group is used to ensure the analyte is in its anionic form. nih.gov The separation can be optimized by adjusting the buffer composition, pH, and the use of additives. chromatographyonline.comceu.es CE methods are known for their short analysis times and low consumption of sample and reagents. ceu.es
Table 3: Exemplary Capillary Electrophoresis Parameters for Short-Chain Organic Acids
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm ID, 50 cm effective length |
| Background Electrolyte | 20 mM Phosphate buffer (pH 7.0) |
| Applied Voltage | -20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | Indirect UV at 254 nm or direct UV at 200 nm |
Advanced Detection and Quantification Methods
The choice of detector is critical for achieving the desired sensitivity and selectivity in the analysis of this compound.
Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC or GC, is a powerful tool for both the identification and quantification of this compound. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that can generate a deprotonated molecular ion [M-H]⁻ for acidic compounds. scirp.org For GC-MS, electron ionization (EI) is typically used after derivatization, leading to characteristic fragmentation patterns that aid in structural elucidation. lsmu.lt
Tandem Mass Spectrometry (MS-MS) further enhances selectivity and sensitivity. nih.gov In MS-MS, a specific precursor ion is selected, fragmented, and one or more characteristic product ions are monitored. This technique, especially in the Selected Reaction Monitoring (SRM) mode, is highly specific and allows for accurate quantification even at trace levels in complex matrices. scirp.org
Table 4: Potential Mass Spectrometric Data for this compound Derivatives
| Ionization Mode | Derivative | Precursor Ion (m/z) | Potential Product Ions (m/z) |
| ESI (-) | None | 161.08 [M-H]⁻ | Fragments from loss of H₂O, CO₂ |
| EI (+) | Trimethylsilyl (TMS) | Dependent on number of TMS groups | Characteristic fragments from silylated moieties |
UV detection is widely used in HPLC due to its robustness and simplicity. However, this compound lacks a significant chromophore, meaning it does not absorb light strongly in the typical UV range. acs.org Direct detection is possible at low wavelengths (around 200-210 nm), but this can suffer from low sensitivity and interference from other compounds that absorb in this region. dntb.gov.ua To overcome this, derivatization with a UV-absorbing agent can be employed.
Refractive Index (RI) detection is a universal detection method that responds to changes in the refractive index of the eluent as the analyte passes through the detector cell. protocols.iodntb.gov.ua It is a valuable alternative for detecting non-chromophoric compounds like this compound without the need for derivatization. researchgate.net However, RI detectors are generally less sensitive than UV detectors and are not compatible with gradient elution, which can limit their application in complex sample analysis. researchgate.netnih.gov
Table 5: Comparison of UV and RI Detection for Non-Chromophoric Acids
| Detector | Principle | Advantages | Disadvantages |
| UV (low wavelength) | Measures light absorbance | Simple, robust | Low sensitivity for non-chromophoric compounds, potential for interference |
| Refractive Index (RI) | Measures changes in refractive index | Universal detector, no derivatization needed | Lower sensitivity, not compatible with gradient elution, sensitive to temperature and pressure fluctuations |
Method Validation for Research Applications (e.g., Accuracy, Precision, Selectivity)
The validation of analytical methods is critical to ensure the reliability and accuracy of research data for this compound. Method validation establishes that the performance characteristics of the method are suitable and reliable for the intended analytical applications. Key parameters for validation in research applications include accuracy, precision, and selectivity, often determined using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). d-nb.infoimpactfactor.org
Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is often evaluated by performing recovery studies on samples spiked with a known concentration of the analyte. For analogous dihydroxyheptanoic acid compounds, accuracy is typically accepted when the recovery is within 98-102%. ajrcps.com For bioanalytical methods, accuracy is assessed at multiple quality control (QC) levels, and the mean value should be within ±15% of the actual value. impactfactor.orgmdpi.com
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For chromatographic methods, an RSD of less than 2.0% is generally considered acceptable for bulk and pharmaceutical forms, while for bioanalytical assays in complex matrices, the CV should be within 15%. ajrcps.commdpi.comjapsonline.com
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be present in the sample, such as impurities, degradation products, or matrix components. nih.gov In chromatographic methods, this is demonstrated by the separation of the analyte peak from other peaks. For instance, in the analysis of similar compounds, selectivity is confirmed by observing no interference from endogenous substances at the retention time of the analyte. japsonline.com
The limits of detection (LOD) and quantification (LOQ) are also crucial parameters. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. semanticscholar.orgmdpi.com
The following tables summarize validation data from studies on compounds structurally similar to this compound, which are common metabolites of statin drugs. These serve as a proxy for the expected performance of a validated method for this compound.
Table 1: Representative HPLC Method Validation Parameters for Dihydroxyheptanoic Acid Analogs
This table is interactive. You can sort and filter the data.
| Parameter | Pravastatin ajrcps.com | Atorvastatin Metabolite d-nb.info | Lovastatin Acid impactfactor.org |
| Analytical Technique | RP-HPLC | HPLC-UV/MS/MS | LC-MS/MS |
| Linearity Range | 20-100 µg/mL | Not Specified | 0.054-5.178 ng/mL |
| Correlation Coefficient (R²) | >0.999 | >0.99 | 0.9974 |
| Accuracy (% Recovery) | 98%-102% | Within ±15% bias | Within ±15% bias |
| Precision (%RSD/CV) | <2.0% | <15% | <15.0% |
| LOD | 0.23 µg/mL | Not Specified | ~0.02 ng/mL (derived from LLOQ) |
| LOQ | 0.70 µg/mL | Not Specified | 0.054 ng/mL |
Sample Preparation and Derivatization Strategies for Complex Biological Matrices
The accurate quantification of this compound in complex biological matrices such as plasma, serum, or urine requires meticulous sample preparation to remove interfering endogenous substances like proteins and lipids. d-nb.infometrino.eu Following extraction, derivatization is often employed to enhance the analyte's properties for chromatographic analysis and detection. mdpi.com
Sample Preparation
The primary goal of sample preparation is to extract the analyte from the biological matrix, minimize matrix effects, and concentrate the sample. mdpi.comnih.gov Common techniques include:
Protein Precipitation (PP): This is a straightforward method where a solvent, typically acetonitrile or methanol, is added to the biological sample (e.g., plasma) to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. This method is fast but may result in less clean extracts compared to other techniques. d-nb.info
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. An organic solvent is used to extract the analyte from the aqueous biological sample. This technique provides cleaner samples than protein precipitation and can concentrate the analyte. d-nb.info The choice of solvent is critical for achieving high recovery.
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration before chromatographic analysis. d-nb.infonih.gov The sample is passed through a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analyte of interest is then eluted with a different solvent. SPE is known for its high recovery rates and ability to produce very clean extracts, which is crucial for sensitive LC-MS/MS analysis. d-nb.infonih.gov
Derivatization Strategies
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. research-solution.com For a molecule like this compound, which contains both hydroxyl and carboxylic acid functional groups, derivatization can serve several purposes:
Increase Volatility: For Gas Chromatography (GC) analysis, the low volatility of dihydroxyheptanoic acids necessitates derivatization. The carboxylic acid and hydroxyl groups are typically converted into more volatile esters and silyl ethers, respectively. mdpi.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com
Enhance Detector Response: For HPLC with fluorescence or UV detection, a chromophore or fluorophore can be attached to the molecule. academicjournals.org Reagents that react with the carboxylic acid group are often used.
Improve Ionization Efficiency for Mass Spectrometry (MS): Derivatization can significantly enhance the ionization efficiency of an analyte, leading to lower detection limits in LC-MS analysis. nih.gov For carboxylic acids, reagents can be used to introduce a permanently charged group or a more easily ionizable moiety. academicjournals.org
Table 2: Common Derivatization Reagents and Their Applications
This table is interactive. You can sort and filter the data.
| Functional Group Target | Derivatization Reagent | Purpose | Analytical Technique |
| Carboxylic Acid | Pentafluorobenzyl Bromide (PFBBr) | Increases volatility and electron-capture response | GC-ECD, GC-MS research-solution.com |
| Carboxylic Acid | 6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide | Adds a fluorescent tag | HPLC-Fluorescence academicjournals.org |
| Hydroxyl Groups | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility by forming silyl ethers | GC-MS mdpi.com |
| Diene Moiety (if present) | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Improves ionization efficiency | LC-MS/MS nih.gov |
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Undiscovered Biosynthetic Pathways for Dihydroxyheptanoic Acid Derivatives
While some biosynthetic pathways for dihydroxyheptanoic acid derivatives are known, many remain undiscovered. A significant area of future research will be the identification and characterization of novel pathways, particularly in microorganisms like Streptomyces. For instance, research has shown that Streptomyces sp. SANK 60404 utilizes amino-group carrier proteins (AmCP) for the biosynthesis of the nonproteinogenic amino acid (2S,5R,6R)-2,6-diamino-5,7-dihydroxyheptanoic acid (DADH). rsc.orgrsc.org This discovery opens the door to exploring other actinomycetes for similar AmCP-mediated pathways, which could lead to the discovery of new dihydroxyheptanoic acid derivatives with unique stereochemistry and biological activities. researchgate.net
Furthermore, the biosynthesis of some natural products involves complex enzymatic cascades that produce dihydroxyheptanoic acid-containing structures. pnas.org Genome mining of various organisms, guided by the presence of key enzyme-encoding genes (e.g., polyketide synthases, aminotransferases), will be a crucial strategy to uncover these hidden pathways. researchgate.netnih.gov Understanding these pathways will not only expand our knowledge of natural product biosynthesis but also provide new enzymatic tools for synthetic biology applications.
Development of Novel Biocatalytic Systems for Stereospecific Production of 6,7-Dihydroxyheptanoic Acid and Analogs
The stereochemistry of this compound and its analogs is critical for their biological function. Therefore, the development of novel biocatalytic systems for their stereospecific production is a high-priority research area. Enzymes such as ketoreductases, transaminases, and lipases have shown promise in the synthesis of chiral alcohols and amino acids, which are key intermediates for dihydroxyheptanoic acid derivatives. mdpi.com
Future efforts will likely focus on:
Enzyme Engineering: Directed evolution and rational design can be used to improve the activity, selectivity, and stability of existing enzymes. researchgate.net For example, modifying the substrate-binding sites of ketoreductases could enable the synthesis of specific stereoisomers of this compound.
Multi-enzyme Cascade Reactions: Designing one-pot, multi-enzyme cascades can improve the efficiency and sustainability of the production process by eliminating the need to isolate intermediates. researchgate.netmdpi.com Such systems can be developed for the conversion of simple starting materials into complex dihydroxyheptanoic acid analogs. d-nb.info
Whole-Cell Biocatalysts: Utilizing engineered microorganisms as whole-cell biocatalysts can provide a cost-effective and scalable method for producing these compounds, as the cells can regenerate necessary cofactors. mdpi.com
Research into sugar aminotransferase-like enzymes has already revealed how different enzymes can synthesize different stereoisomers of (2,6)-diamino-(5,7)-dihydroxyheptanoic acid (DADH). acs.orgresearchgate.net Further investigation into these and other enzyme families will be key to creating a toolbox of biocatalysts for producing a wide range of stereochemically pure dihydroxyheptanoic acid analogs.
Advanced Synthetic Methodologies for Accessing Diverse Dihydroxyheptanoic Acid Analogs
In addition to biocatalysis, the development of advanced synthetic methodologies is crucial for accessing a diverse range of dihydroxyheptanoic acid analogs that may not be accessible through biological routes. Current synthetic strategies often involve multiple steps and the use of protecting groups. researchgate.net Future research will aim to develop more efficient and versatile synthetic methods.
Key areas of focus will include:
Stereoselective Synthesis: Developing new catalytic methods for the stereoselective dihydroxylation and amination of heptanoic acid derivatives will be essential for controlling the stereochemistry of the final products. researchgate.net
Novel Reagents and Catalysts: The development of new reagents and catalysts will enable novel transformations and facilitate the synthesis of previously inaccessible analogs. mdpi.com This includes the exploration of organocatalysis and metal-catalyzed reactions to achieve high levels of stereocontrol. mdpi.com
The synthesis of complex natural products containing dihydroxyheptanoic acid moieties, such as callipeltin A, highlights the need for sophisticated synthetic strategies. nih.gov Future advancements in synthetic chemistry will be instrumental in creating a library of dihydroxyheptanoic acid analogs for biological screening. sydney.edu.au
Systems Biology Approaches to Map Metabolic Networks Involving this compound
To fully understand the biological roles of this compound and its derivatives, it is essential to map the metabolic networks in which they participate. Systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, will be powerful tools in this endeavor.
By studying organisms that produce dihydroxyheptanoic acid derivatives, researchers can:
Identify Interconnected Pathways: Trace the metabolic fate of this compound and identify the enzymes and pathways that are involved in its synthesis and degradation.
Uncover Regulatory Mechanisms: Understand how the biosynthesis of these compounds is regulated at the genetic and metabolic levels.
Predict Biological Functions: By analyzing the metabolic context in which these compounds are found, researchers can generate hypotheses about their potential biological functions.
For example, understanding the metabolic network surrounding the biosynthesis of DADH in Streptomyces could reveal its role in primary or secondary metabolism and its potential interactions with other metabolic pathways. rsc.orgresearchgate.net This knowledge can then be used to engineer strains for improved production or to discover new biological activities.
Application in Chemical Biology Tools and Probes
The unique chemical structure of this compound and its analogs makes them attractive scaffolds for the development of chemical biology tools and probes. chemicalprobes.org These tools can be used to study biological processes and to identify new therapeutic targets.
Potential applications include:
Activity-Based Probes: By incorporating a reactive group into the structure of a dihydroxyheptanoic acid analog, researchers can create activity-based probes that can be used to label and identify the protein targets of these compounds. beilstein-journals.org
Fluorescent Probes: Attaching a fluorescent tag to a dihydroxyheptanoic acid derivative can allow for the visualization of its localization and trafficking within cells, providing insights into its mechanism of action. nih.gov
Affinity-Based Probes: Immobilizing a dihydroxyheptanoic acid analog on a solid support can be used to create an affinity matrix for capturing and identifying binding partners from complex biological samples.
The development of such probes will be crucial for elucidating the molecular mechanisms underlying the biological activities of this compound and its derivatives, and for translating these findings into new therapeutic strategies. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
